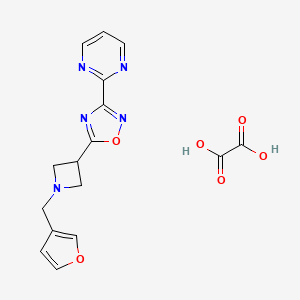
5-(1-(Furan-3-ylmethyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-(1-(Furan-3-ylmethyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate is a useful research compound. Its molecular formula is C16H15N5O6 and its molecular weight is 373.325. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-(1-(Furan-3-ylmethyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate is a compound that belongs to the class of 1,2,4-oxadiazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.
Structural Overview
The compound features a unique structure that includes:
- Azetidine ring : A four-membered nitrogen-containing ring that contributes to the compound's biological properties.
- Pyrimidine moiety : Enhances the potential for biological activity through interactions with various biological targets.
- Furan substituent : Known for its role in enhancing solubility and bioavailability.
Antimicrobial Activity
Research has shown that 1,2,4-oxadiazole derivatives exhibit significant antimicrobial properties. The compound is expected to follow this trend due to structural similarities with other active oxadiazole derivatives.
-
Antibacterial Activity :
- Studies indicate that compounds containing the 1,2,4-oxadiazole core demonstrate activity against various Gram-positive and Gram-negative bacteria. For instance, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli .
- The mechanism often involves inhibition of bacterial fatty acid synthesis by targeting specific enzymes such as enoyl-acyl carrier protein (ACP) reductase .
- Antifungal Activity :
Anticancer Properties
The anticancer potential of 1,2,4-oxadiazoles has been widely documented. The compound may exert cytotoxic effects through several mechanisms:
- Induction of apoptosis in cancer cells.
- Inhibition of key signaling pathways involved in tumor growth .
A study highlighted that certain oxadiazole derivatives showed significant activity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .
Anti-inflammatory Effects
Compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests that the compound could also possess anti-inflammatory properties.
Case Studies
Several studies have focused on the biological evaluation of oxadiazole derivatives:
- Dhumal et al. (2016) investigated a series of oxadiazole derivatives for antitubercular activity. Compounds with furan and pyridine rings showed promising results against Mycobacterium bovis BCG .
- Paruch et al. (2020) synthesized various 1,2,4-oxadiazole derivatives and tested their antibacterial activity. One compound exhibited superior efficacy compared to ampicillin .
- Salama et al. (2020) examined a series of 2-amino-1,3,4-oxadiazole derivatives for their antimicrobial properties and found several compounds with potent activity against both bacterial and fungal strains .
Data Tables
Eigenschaften
IUPAC Name |
5-[1-(furan-3-ylmethyl)azetidin-3-yl]-3-pyrimidin-2-yl-1,2,4-oxadiazole;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2.C2H2O4/c1-3-15-12(16-4-1)13-17-14(21-18-13)11-7-19(8-11)6-10-2-5-20-9-10;3-1(4)2(5)6/h1-5,9,11H,6-8H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOSGXYRPOQTEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=COC=C2)C3=NC(=NO3)C4=NC=CC=N4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














